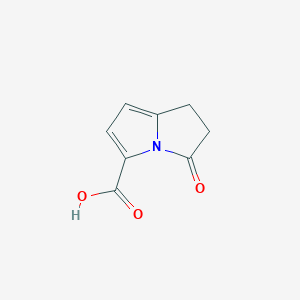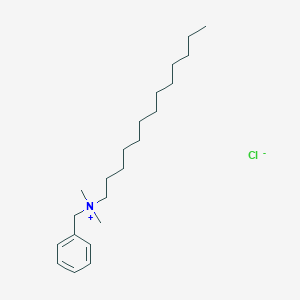
3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid: is a heterocyclic compound with a unique structure that includes a pyrrolizine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of azomethine ylides with dialkyl acetylenedicarboxylates. This reaction is usually carried out in the presence of a base such as triethylamine in an alcohol solvent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the cycloaddition reaction mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolizine derivatives.
Reduction: Reduction reactions can yield dihydropyrrolizine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolizine-5-carboxylic acid derivatives, while reduction can produce dihydropyrrolizine compounds .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid serves as a building block for the construction of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its derivatives have been studied for their potential to inhibit cyclooxygenase enzymes, which are involved in inflammation and pain pathways .
Industry: In the materials science field, this compound and its derivatives are explored for their potential use in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
Mécanisme D'action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, its derivatives can inhibit cyclooxygenase enzymes by binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .
Comparaison Avec Des Composés Similaires
Ketorolac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar pyrrolizine structure.
Licofelone: Another NSAID that shares structural similarities with 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid.
Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity. This unique structure allows for the development of derivatives with potentially novel therapeutic properties .
Propriétés
IUPAC Name |
5-oxo-6,7-dihydropyrrolizine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-4-2-5-1-3-6(8(11)12)9(5)7/h1,3H,2,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSJAPHCHDMCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563670 |
Source


|
| Record name | 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132114-55-7 |
Source


|
| Record name | 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B161662.png)





